molecular formula C3H3ClHgO2 B14522804 Chloro(2,3-dioxopropyl)mercury CAS No. 62830-21-1

Chloro(2,3-dioxopropyl)mercury

Cat. No.: B14522804
CAS No.: 62830-21-1
M. Wt: 307.10 g/mol
InChI Key: NRXWOTBDVDMCNJ-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(2,3-dioxopropyl)mercury typically involves the reaction of mercuric chloride with 2,3-dioxopropanal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product. Safety measures are crucial due to the toxic nature of mercury compounds.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,3-dioxopropyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state mercury compounds.

    Reduction: It can be reduced to elemental mercury or lower oxidation state mercury compounds.

    Substitution: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, and phosphines are employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury. Substitution reactions result in various organomercury derivatives.

Scientific Research Applications

Chloro(2,3-dioxopropyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of mercury poisoning.

    Industry: It is used in the production of other organomercury compounds and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which chloro(2,3-dioxopropyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. It can also interact with nucleic acids, affecting DNA and RNA function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with a methyl group instead of the 2,3-dioxopropyl moiety.

    Ethylmercury: Similar to methylmercury but with an ethyl group.

    Phenylmercury: Contains a phenyl group attached to the mercury atom.

Uniqueness

Chloro(2,3-dioxopropyl)mercury is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the 2,3-dioxopropyl moiety allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62830-21-1

Molecular Formula

C3H3ClHgO2

Molecular Weight

307.10 g/mol

IUPAC Name

chloro(2,3-dioxopropyl)mercury

InChI

InChI=1S/C3H3O2.ClH.Hg/c1-3(5)2-4;;/h2H,1H2;1H;/q;;+1/p-1

InChI Key

NRXWOTBDVDMCNJ-UHFFFAOYSA-M

Canonical SMILES

C(C(=O)C=O)[Hg]Cl

Origin of Product

United States

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